molecular formula C10H12NO3P B065268 4-(Dimethoxyphosphorylmethyl)benzonitrile CAS No. 180466-98-2

4-(Dimethoxyphosphorylmethyl)benzonitrile

Cat. No. B065268
CAS RN: 180466-98-2
M. Wt: 225.18 g/mol
InChI Key: XGBXKFFOFJXZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethoxyphosphorylmethyl)benzonitrile, also known as DMHP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. DMHP is a derivative of phencyclidine (PCP), a well-known dissociative anesthetic that has been used in both human and veterinary medicine. However, DMHP has not been approved for medical use, and its effects on the human body are not fully understood. In

Scientific Research Applications

4-(Dimethoxyphosphorylmethyl)benzonitrile has been used in scientific research to study the effects of PCP on the brain and behavior. PCP is known to produce a range of effects, including hallucinations, dissociation, and cognitive impairment. 4-(Dimethoxyphosphorylmethyl)benzonitrile has been used as a tool to study these effects in animal models, such as rats and mice. 4-(Dimethoxyphosphorylmethyl)benzonitrile has also been used to study the role of PCP receptors in the brain, which are thought to be involved in the development of schizophrenia and other psychiatric disorders.

Mechanism Of Action

4-(Dimethoxyphosphorylmethyl)benzonitrile acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity, which is the process by which the strength of connections between neurons is modified in response to experience. 4-(Dimethoxyphosphorylmethyl)benzonitrile blocks the activity of the NMDA receptor, which leads to a disruption of synaptic plasticity and the production of the effects associated with PCP.
Biochemical and Physiological Effects
4-(Dimethoxyphosphorylmethyl)benzonitrile produces a range of effects that are similar to those produced by PCP. These effects include hallucinations, dissociation, and cognitive impairment. 4-(Dimethoxyphosphorylmethyl)benzonitrile also produces changes in neurotransmitter levels in the brain, including increases in dopamine and decreases in serotonin. These changes are thought to be responsible for the rewarding and reinforcing effects of PCP and other dissociative anesthetics.

Advantages And Limitations For Lab Experiments

4-(Dimethoxyphosphorylmethyl)benzonitrile has several advantages for use in scientific research. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in the brain. 4-(Dimethoxyphosphorylmethyl)benzonitrile is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, 4-(Dimethoxyphosphorylmethyl)benzonitrile has several limitations for use in lab experiments. It is not approved for medical use, which limits its potential applications in human research. 4-(Dimethoxyphosphorylmethyl)benzonitrile also produces a range of effects that are similar to those produced by PCP, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-(Dimethoxyphosphorylmethyl)benzonitrile. One area of interest is the role of the NMDA receptor in the development of psychiatric disorders, such as schizophrenia. 4-(Dimethoxyphosphorylmethyl)benzonitrile has been used to study this role in animal models, but further research is needed to understand how these findings translate to humans. Another area of interest is the development of new drugs that target the NMDA receptor. 4-(Dimethoxyphosphorylmethyl)benzonitrile and other dissociative anesthetics have provided valuable insights into the role of this receptor, but they are not suitable for medical use. New drugs that target the NMDA receptor could have potential applications in the treatment of psychiatric disorders and other conditions.

Synthesis Methods

4-(Dimethoxyphosphorylmethyl)benzonitrile is synthesized from 4-bromobenzonitrile and dimethyl phosphite. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide. The reaction yields 4-(Dimethoxyphosphorylmethyl)benzonitrile as a white solid, which can be purified by recrystallization or chromatography.

properties

IUPAC Name

4-(dimethoxyphosphorylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBXKFFOFJXZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254642
Record name Dimethyl P-[(4-cyanophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxyphosphorylmethyl)benzonitrile

CAS RN

180466-98-2
Record name Dimethyl P-[(4-cyanophenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180466-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl P-[(4-cyanophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, [(4-cyanophenyl)methyl]-, dimethyl ester
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